molecular formula C8H9N2NaO3S B1239812 Sulfacetamide Sodium CAS No. 6209-17-2

Sulfacetamide Sodium

Número de catálogo: B1239812
Número CAS: 6209-17-2
Peso molecular: 236.23 g/mol
Clave InChI: PQMSFAORUFMASU-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfacetamide Sodium is a sulfonamide antibiotic commonly used in the treatment of bacterial infections, particularly those affecting the eyes and skin. It functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .

Análisis De Reacciones Químicas

Sulfacetamide Sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

    Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.

    Substitution: It can undergo substitution reactions, especially involving the sulfonamide group.

Common reagents and conditions used in these reactions include zinc-sodium hydroxide for reductive deacylation and various solvents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Acne Vulgaris

Sulfacetamide sodium is commonly formulated with sulfur (10% sodium sulfacetamide and 5% sulfur) to treat acne vulgaris. Clinical studies have shown that this combination can reduce inflammatory lesions by approximately 80% over a treatment period of 12 weeks .

Case Study Example:
A 29-year-old woman with a long history of acne was treated with a sodium sulfacetamide emollient foam. After eight weeks, her inflammatory lesions decreased significantly from 12 to just three, demonstrating the compound's efficacy in managing acne .

Seborrheic Dermatitis

This compound has also been effective in treating seborrheic dermatitis, a chronic skin condition caused by Malassezia species. In a study involving 76 patients, 93% experienced improvement or complete resolution of their condition after treatment with sodium sulfacetamide ointment or soap .

Clinical Findings:

  • Efficacy: Sodium sulfacetamide lotion showed improvement in 89% of patients with scalp involvement and 68% with glabrous skin involvement .
  • Combination Treatments: It is often used alongside other agents like hydrocortisone to enhance therapeutic outcomes .

Perioral Dermatitis

This condition is characterized by erythematous papules around the mouth. Sodium sulfacetamide, when combined with oral tetracyclines, has been shown to clear lesions in most patients effectively .

Ocular Applications

This compound is utilized in treating various ocular conditions, including:

  • Trachoma
  • Ophthalmia Neonatorum

Historically, it has been employed for managing these conditions since the late 1930s, demonstrating significant effectiveness in reducing infection rates .

Clinical Evidence:
Studies have shown its effectiveness in treating corneal ulcers and other ocular infections due to its high solubility at physiological pH, allowing for better penetration into ocular tissues .

Summary of Clinical Studies

ApplicationConcentrationEfficacy RateDuration
Acne Vulgaris10% Sodium Sulfacetamide80% reduction in lesions12 weeks
Seborrheic DermatitisOintment/Lotion93% improvementVaries
Perioral DermatitisTopical + Oral TetracyclinesMost patients clearedVaries
Ocular ConditionsSodium SulfacetamideEffective in reducing infectionHistorical data

Mecanismo De Acción

Sulfacetamide Sodium exerts its effects by acting as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial reproduction and survival . The compound specifically targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway .

Comparación Con Compuestos Similares

Sulfacetamide Sodium is unique among sulfonamide antibiotics due to its specific applications and effectiveness in treating ocular and dermatologic infections. Similar compounds include:

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for a broader spectrum of bacterial infections.

    Sulfadiazine: Used primarily in the treatment of toxoplasmosis and other infections.

    Sulfisoxazole: Often used in combination with erythromycin for treating otitis media.

Compared to these compounds, this compound monohydrate is particularly effective in topical applications for eye and skin infections .

Actividad Biológica

Sulfacetamide sodium is a sulfonamide antibiotic known for its bacteriostatic properties, primarily used in the treatment of various bacterial infections, particularly those affecting the skin and eyes. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and research findings.

This compound functions as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, sulfacetamide disrupts bacterial growth and reproduction. This mechanism is consistent across various gram-positive and gram-negative organisms, making sulfacetamide effective against a broad spectrum of bacteria.

Pharmacokinetics

  • Absorption : this compound is readily absorbed when administered orally, with a reported percutaneous absorption rate of approximately 4% through intact human skin in vitro.
  • Distribution : It achieves high concentrations in bodily fluids such as pleural, peritoneal, synovial, and ocular fluids.
  • Half-life : The biological half-life ranges from 7 to 13 hours , allowing for effective dosing schedules.
  • Metabolism and Excretion : The drug is primarily excreted unchanged in the urine.

Clinical Applications

This compound is commonly used in dermatological formulations for conditions such as:

  • Acne vulgaris
  • Seborrheic dermatitis
  • Rosacea
  • Perioral dermatitis
  • Dermatophyte infections

It is often combined with other agents like sulfur or hydrocortisone to enhance therapeutic effects. For example, a combination of 10% sulfacetamide and 5% sulfur has shown effectiveness in treating acne due to its keratolytic and antibacterial properties.

Efficacy Studies

  • Topical Formulations : A study evaluated the efficacy of a topical sulfacetamide lotion applied to subjects with acne vulgaris. The results indicated that the percentage of the applied dose excreted as sulfacetamide plus its metabolite ranged from 0.08% to 0.33%, suggesting significant absorption and potential efficacy in treating skin conditions .
  • Microsphere Delivery System : Research on bioadhesive this compound microspheres demonstrated enhanced treatment efficacy for ocular keratitis caused by Pseudomonas aeruginosa and Staphylococcus aureus. The formulation showed improved residence time on the ocular surface, leading to better therapeutic outcomes compared to standard formulations .

Comparative Studies

Study TypeFindings
In vitro absorptionApproximately 4% percutaneous absorption through human cadaver skin .
Clinical applicationEffective in treating acne vulgaris with significant urinary excretion of active compounds .
Ocular applicationEnhanced efficacy using bioadhesive microspheres in treating ocular infections .

Case Studies

  • Acne Treatment : A clinical trial involving adult subjects applied a topical lotion containing this compound twice daily for four weeks. The results showed a marked reduction in acne lesions, supporting its use as an effective treatment modality.
  • Ocular Infections : In vivo studies on rabbits with induced keratitis demonstrated that the application of sulfacetamide-loaded microspheres resulted in significant improvement in clinical signs compared to controls, indicating its potential for ocular applications .

Propiedades

IUPAC Name

sodium;acetyl-(4-aminophenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMSFAORUFMASU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-80-9 (Parent)
Record name Sulfacetamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40889336
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-56-0, 6209-17-2
Record name Sulfacetamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfacetamide sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfacetamide sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACETAMIDE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30760ZE777
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfacetamide Sodium
Reactant of Route 2
Sulfacetamide Sodium
Reactant of Route 3
Sulfacetamide Sodium
Reactant of Route 4
Sulfacetamide Sodium
Reactant of Route 5
Sulfacetamide Sodium
Reactant of Route 6
Sulfacetamide Sodium
Customer
Q & A

A: The scientific paper focuses on the crystal and molecular structure of sulfacetamide sodium monohydrate, determined through X-ray diffraction. [] While it doesn't explicitly state the molecular formula and weight, it provides the structural data needed to calculate them. Based on the chemical name and the presence of one sodium ion and one water molecule, the molecular formula can be deduced as C10H13N2NaO5S•H2O. The molecular weight can then be calculated as 338.3 g/mol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.